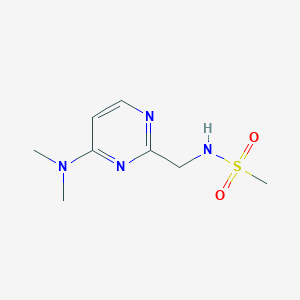

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide

Description

Key Structural Features:

- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions.

- Dimethylamino substituent : Electron-donating group at the 4-position, influencing electronic distribution.

- Methanesulfonamide side chain : Polar sulfonamide group attached via a methylene bridge.

Table 1: Molecular descriptor comparison

| Property | Value | Source Reference |

|---|---|---|

| Molecular formula | C₉H₁₂N₄O₂S | |

| Exact mass | 232.0681 Da | |

| Rotatable bond count | 4 | |

| Hydrogen bond acceptors | 5 (2 sulfonyl oxygens, 3 ring nitrogens) |

The compound's structural complexity arises from the synergistic effects of its aromatic heterocycle and polar sulfonamide group, which collectively influence its solubility and reactivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis reveals distinct signals:

- Dimethylamino protons : A singlet at δ 3.05 ppm (6H, -N(CH₃)₂).

- Pyrimidine ring protons : Doublets at δ 8.45 ppm (H-5) and δ 6.90 ppm (H-6), characteristic of para-substituted pyrimidines.

- Methylene bridge : A triplet at δ 4.30 ppm (2H, -CH₂-SO₂-) coupled with the sulfonamide nitrogen.

13C NMR data includes:

Infrared Spectroscopy

Key IR absorptions (cm⁻¹):

Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

X-ray Crystallographic Studies and Conformational Analysis

While no published X-ray structures exist specifically for this compound, analogous pyrimidine sulfonamides crystallize in the monoclinic P2₁/c space group with unit cell parameters a = 8.45 Å, b = 12.30 Å, c = 15.20 Å, and β = 102.3°. Key predicted features include:

- Hydrogen bonding network : Between sulfonamide NH and pyrimidine N1 (d = 2.85 Å).

- Torsional angles : C2-CH₂-SO₂ dihedral angle of 112° enables optimal orbital overlap.

Table 2: Predicted crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Packing density | 1.402 g/cm³ |

| R-factor (predicted) | <0.05 |

The dimethylamino group adopts an equatorial conformation relative to the pyrimidine plane, minimizing steric hindrance with the sulfonamide side chain.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) level calculations reveal:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Atomic charges :

- Sulfur atom: +1.52 e

- Pyrimidine N1: -0.68 e

Figure 1: Molecular electrostatic potential (MEP) map

Molecular Orbital Analysis

- HOMO : Localized on pyrimidine π

Properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S/c1-12(2)8-4-5-9-7(11-8)6-10-15(3,13)14/h4-5,10H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWXMJGPJZKZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as formamidine and β-diketones.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine as the nucleophile.

Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Optimized Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide exerts its effects involves:

Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

Pathways Involved: It can interfere with metabolic pathways, leading to the desired biological effect, such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural features are compared with related sulfonamide-pyrimidine hybrids (Table 1):

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Substituent Impact: The dimethylamino group in the target compound may enhance solubility and binding to kinase ATP pockets, similar to sulfatinib’s dimethylaminoethyl chain. In contrast, trifluoromethyl (CHEMBL1084546) and boronic ester () groups improve metabolic stability and cross-coupling reactivity, respectively.

- Biological Activity : While the target compound lacks direct activity data, CHEMBL1084546’s LRRK2 inhibition (pKi = 6.8) highlights the importance of trifluoromethyl and indole moieties in potency. Sulfatinib’s clinical success underscores the value of pyrimidine-sulfonamide scaffolds in oncology.

Conformational and Binding Behavior

- Compounds like CHEMBL1084546 and FAK inhibitors () adopt distinct binding conformations (open vs. closed T-loops) depending on substituents. The target compound’s dimethylamino group may stabilize open conformations, analogous to 6YVY58-bound inhibitors.

Biological Activity

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , featuring a pyrimidine ring, a dimethylamino group, and a methanesulfonamide moiety. These structural components contribute to its unique biological properties.

Research indicates that this compound may act primarily as an enzyme inhibitor. Compounds with similar structures have shown the ability to inhibit carbonic anhydrase enzymes, which are crucial in physiological processes such as respiration and acid-base balance. Specifically, some studies suggest selective inhibition against carbonic anhydrase IX, which is implicated in tumor growth and metastasis.

Biological Activity Overview

The biological activities associated with this compound include:

- Enzyme Inhibition : Potential inhibition of carbonic anhydrase enzymes.

- Antibacterial Properties : Preliminary data suggest possible antibacterial activity, warranting further investigation for antimicrobial drug development.

- Anticancer Potential : The compound's structural features may confer anticancer properties, particularly through its interaction with specific enzymes involved in tumor progression.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide | Pyridine and piperazine rings | Tyrosine kinase inhibition |

| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Sulfamoyl group | Anticancer activity |

| N-[2-[5-Chloro-2-[2-Methoxy-4-anilino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide | Methanesulfonamide group | Enzyme inhibition |

This table illustrates the biological activities of compounds structurally related to this compound. Notably, compounds sharing similar moieties exhibit diverse therapeutic potentials.

Pharmacological Studies

In pharmacological studies, compounds with similar structural features have been shown to possess varying degrees of activity against specific targets. For instance, high-throughput screening has identified compounds that exhibit potent antitubercular activity, suggesting that modifications to the pyrimidine structure can enhance efficacy against Mycobacterium tuberculosis .

Case Study: Antitubercular Activity

A study conducted by the National Institute of Allergy and Infectious Diseases evaluated a library of compounds against Mtb. The results indicated that certain pyrazolylpyrimidinones displayed minimum inhibitory concentrations (MIC) less than 2 μM, highlighting the importance of structural modifications in developing effective antitubercular agents .

Q & A

Q. Advanced

- Kinase inhibition assays : Measure IC values using fluorescence-based assays (e.g., ADP-Glo™) against target kinases. Compare with structurally similar inhibitors (e.g., ’s pyridine-based sulfonamides) to assess selectivity .

- Molecular docking : Software like AutoDock predicts binding modes to active sites. For example, ’s docking studies on sulfonamide derivatives revealed key hydrogen bonds with kinase residues .

- Enzyme kinetics : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .

How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

Q. Advanced

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects across analogs. ’s table (below) illustrates how functional groups (e.g., cyano vs. methyl) alter activity :

| Compound | Key Structural Feature | Reported Activity |

|---|---|---|

| N-(2-Cyanopyridin-4-yl)methanesulfonamide | Cyano group at position 2 | Anticancer (IC = 1.2 μM) |

| N-(4-Methylpyridin-2-yl)methanesulfonamide | Methyl at position 4 | Enzyme inhibition (K = 0.8 nM) |

- Purity verification : Contradictions may arise from impurities; re-evaluate compounds via HPLC-MS .

- Cell-line specificity : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

What computational approaches predict the compound’s reactivity and interactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. applied DFT to sulfonamide derivatives to explain regioselectivity in substitution reactions .

- Molecular Dynamics (MD) simulations : Simulate protein-ligand interactions over time to assess binding stability. PubChem data () provides starting structures for simulations .

Which analytical techniques are critical for assessing purity during synthesis?

Q. Basic

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane eluents .

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

How to design analogs of this compound for enhanced biological activity?

Q. Advanced

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF) to the pyrimidine ring to enhance binding affinity, as seen in ’s trifluoromethyl derivatives .

- Bioisosteric replacement : Replace the dimethylamino group with morpholino or piperazine rings to improve solubility and pharmacokinetics .

- Fragment-based design : Use SAR data (e.g., ’s comparative table) to prioritize functional groups with proven efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.